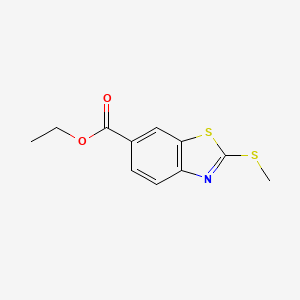![molecular formula C7H7BrN2O B6159019 7-bromo-1H,2H,3H-pyrido[3,4-b][1,4]oxazine CAS No. 1446001-92-8](/img/new.no-structure.jpg)
7-bromo-1H,2H,3H-pyrido[3,4-b][1,4]oxazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-1H,2H,3H-pyrido[3,4-b][1,4]oxazine is a heterocyclic compound with a molecular formula of C7H7BrN2O. This compound is characterized by the presence of a bromine atom at the 7th position of the pyrido[3,4-b][1,4]oxazine ring system.
Vorbereitungsmethoden
The synthesis of 7-bromo-1H,2H,3H-pyrido[3,4-b][1,4]oxazine typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-2-chloro-3-nitropyridine and 2-hydroxyethyl acetate.
Reaction Conditions: The reaction is carried out in the presence of potassium carbonate (K2CO3) in dimethylformamide (DMF) at 80°C for 4 hours.
Intermediate Formation: This results in the formation of 2-((5-bromo-3-nitropyridin-2-yl)oxy)ethyl acetate.
Reduction and Cyclization: The intermediate is then reduced using zinc powder in acetic acid at 60°C, followed by cyclization to yield this compound.
Analyse Chemischer Reaktionen
7-Bromo-1H,2H,3H-pyrido[3,4-b][1,4]oxazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents include zinc powder for reduction and potassium carbonate for substitution reactions.
Wissenschaftliche Forschungsanwendungen
7-Bromo-1H,2H,3H-pyrido[3,4-b][1,4]oxazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 7-bromo-1H,2H,3H-pyrido[3,4-b][1,4]oxazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in various biological processes.
Pathways: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
Vergleich Mit ähnlichen Verbindungen
7-Bromo-1H,2H,3H-pyrido[3,4-b][1,4]oxazine can be compared with other similar compounds:
7-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one: This compound has a similar structure but differs in the position of the bromine atom and the presence of a carbonyl group.
6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine: This compound has the bromine atom at the 6th position and lacks the double bond in the oxazine ring.
8-Bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine: This compound has the bromine atom at the 8th position, which affects its chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
1446001-92-8 |
|---|---|
Molekularformel |
C7H7BrN2O |
Molekulargewicht |
215 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



